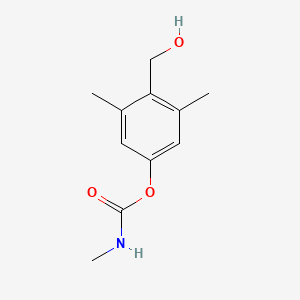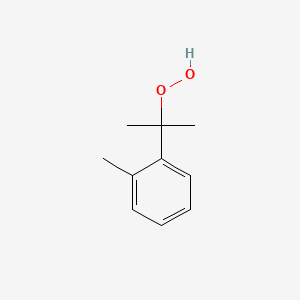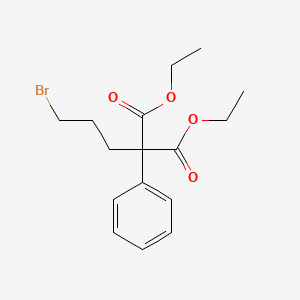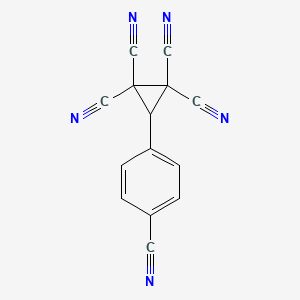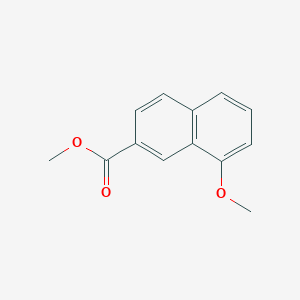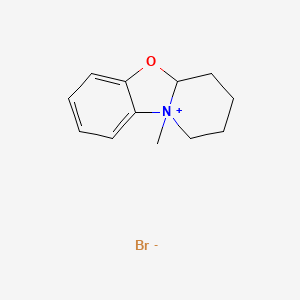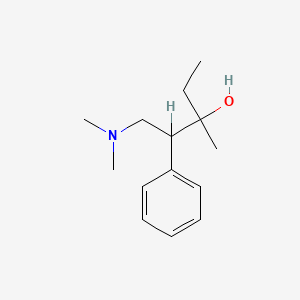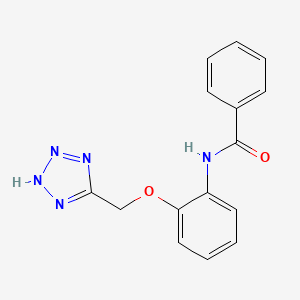
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of both phenyl and benzamide groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide typically involves a two-step process. The first step includes the formation of the tetrazole ring, which can be achieved through a cycloaddition reaction between an azide and a nitrile. The second step involves the coupling of the tetrazole derivative with a benzamide precursor. This coupling reaction often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, particularly in the context of G protein-coupled receptors (GPCRs).
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of metabolic diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound acts as an agonist, binding to the receptor and activating downstream signaling pathways. This activation can lead to various physiological effects, including modulation of pain, inflammation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
Uniqueness
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted therapeutic applications .
Propriétés
Numéro CAS |
35422-01-6 |
|---|---|
Formule moléculaire |
C15H13N5O2 |
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
N-[2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c21-15(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)22-10-14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20) |
Clé InChI |
KZPIGDPAEMMVKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


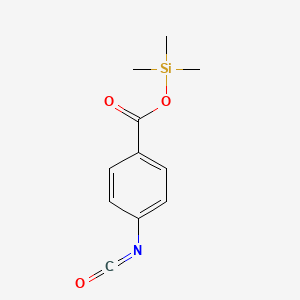


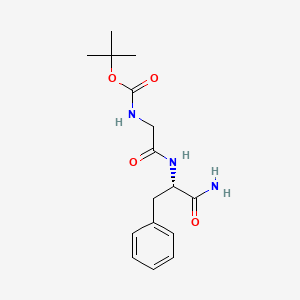
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
